6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H16BN3O2 |
|---|---|
Molecular Weight |
221.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-8(12)14-6-13-7/h5-6H,1-4H3,(H2,12,13,14) |
InChI Key |
YPHRKNBDXMSXAO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Process Description
- Amine Protection : The amino group at the 4-position of the pyrimidine is protected in situ by bis-silylation using chlorotrimethylsilane (TMSCl). This step prevents side reactions during metalation.
- Metal–Halogen Exchange : The protected pyrimidine halide undergoes metal–halogen exchange using n-butyllithium (n-BuLi) at low temperature, generating a lithiated intermediate.
- Borylation : The lithiated species is then trapped with triisopropyl borate, B(Oi-Pr)3, forming the boronic acid intermediate.
- Isolation : The boronic acid is isolated via a carefully designed acid–base extraction sequence, yielding the water-soluble boronic acid with high purity.
Outcome and Scale
- The overall two-step process yields the boronic acid intermediate in approximately 80% yield.
- This method has been successfully implemented on a large scale (up to 15 kilograms), demonstrating its industrial applicability.
- The boronic acid intermediate can be further converted into the pinacol boronic ester derivative through Suzuki–Miyaura borylation for enhanced stability and usability in cross-coupling reactions.
Suzuki–Miyaura Cross-Coupling for Pinacol Boronic Ester Formation
Following the preparation of the boronic acid intermediate, the formation of the pinacol boronic ester is typically achieved via Suzuki–Miyaura coupling, a palladium-catalyzed process.
Reaction Conditions
- Catalyst : Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
- Base : Bases like potassium carbonate or cesium carbonate facilitate the coupling.
- Solvent : Mixtures of aqueous and organic solvents (e.g., dioxane/water) optimize solubility and reaction efficiency.
- Temperature : Typically conducted at 80–100 °C under inert atmosphere.
Advantages
- The pinacol boronic ester formed is more stable and easier to handle than the free boronic acid.
- This ester is the preferred reagent in many cross-coupling reactions due to its enhanced shelf-life and reactivity.
Comparative Table of Preparation Methods
| Step | Method Description | Key Reagents | Yield (%) | Scale Applicability | Notes |
|---|---|---|---|---|---|
| Amine Protection | In situ bis-silylation with TMSCl | Chlorotrimethylsilane (TMSCl) | N/A | Lab to industrial | Prevents amine interference |
| Metal–Halogen Exchange | Lithiation with n-butyllithium | n-Butyllithium (n-BuLi) | N/A | Lab to industrial | Requires low temperature control |
| Borylation | Trapping with triisopropyl borate | B(Oi-Pr)3 | 80 | Up to 15 kg scale | High purity and yield |
| Pinacol Boronic Ester Formation | Suzuki–Miyaura coupling of boronic acid intermediate | Pd catalyst, base, pinacol | High | Industrial | Produces stable boronic ester derivative |
Additional Notes on Reaction Optimization
- The protection of the amino group is crucial to avoid side reactions during lithiation.
- Temperature control during metal–halogen exchange is essential to prevent decomposition.
- The acid–base extraction sequence for isolating the boronic acid is designed to maximize purity and yield.
- The large-scale synthesis benefits from careful control of reaction parameters to maintain reproducibility and safety.
Summary of Research Findings
- The described preparation method combining in situ amine protection, metal–halogen exchange, and borylation is currently the most practical and scalable approach for synthesizing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine.
- The process achieves high yield (approximately 80%) and purity suitable for pharmaceutical and synthetic applications.
- The subsequent conversion to the pinacol boronic ester enhances the compound's stability and usability in further synthetic transformations.
- The method has been validated at kilogram scale, reflecting its industrial relevance.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation Reactions: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction Reactions: The pyrimidine ring can undergo reduction under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like DMF or toluene.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronate ester to boronic acid.
Reduction: Reducing agents like sodium borohydride can be employed for the reduction of the pyrimidine ring.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl or styrene derivatives.
Oxidation: Yields boronic acid derivatives.
Reduction: Forms dihydropyrimidine compounds.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-4-amine primarily involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The boronate ester group acts as a versatile intermediate that can undergo transmetalation with palladium complexes, facilitating cross-coupling reactions .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their properties:
*Molecular weight calculated based on formula C₁₂H₁₈BN₃O₂.
Key Observations :
- Pyrimidine vs. Pyridine Core : The target compound’s pyrimidine ring (6-membered, two nitrogen atoms) offers distinct electronic properties compared to pyridine derivatives (one nitrogen). Pyrimidines often exhibit higher polarity and hydrogen-bonding capacity, influencing binding affinity in medicinal chemistry .
- Substituent Effects : The trifluoromethyl group in 944401-57-4 increases lipophilicity and metabolic stability, making it advantageous in drug design . Methyl groups (e.g., in 1801684-86-5) modulate steric hindrance and electronic density, affecting coupling efficiency .
Reactivity in Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki-Miyaura reactions. Comparative studies show:
- Coupling Efficiency : Pyrimidine-based boronates (e.g., the target compound) often exhibit slower coupling kinetics than pyridine analogs due to nitrogen positioning, which may reduce electron density at the boron center .
- Substrate Scope: Compounds like 6-(3-fluoro-4-pyridyl)-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine (26% yield in coupling) demonstrate compatibility with electron-deficient aryl halides .
Physicochemical Properties
- Solubility : The target compound’s pyrimidine core enhances water solubility compared to pyridine derivatives like 944401-57-4, which has a trifluoromethyl group increasing hydrophobicity .
- Stability : Pinacol boronate esters are generally stable under ambient conditions but hydrolyze in protic solvents. Substituents like fluorine (e.g., in 1801684-86-5) may enhance oxidative stability .
Biological Activity
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine
- Molecular Formula: C11H17BN2O2
- PubChem CID: 45785707
The biological activity of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidin-4-amine is primarily attributed to its role as an inhibitor of specific kinases. The compound has shown promising results in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various cellular processes including cell proliferation and apoptosis.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's biological activity:
- GSK-3β Inhibition:
- Cytotoxicity Assays:
- Anti-inflammatory Activity:
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotection:
- Cancer Research:
Data Summary
| Biological Activity | IC50 Value | Cell Lines Tested | Notes |
|---|---|---|---|
| GSK-3β Inhibition | 10 - 100 nM | Various | Significant inhibition observed |
| Cytotoxicity | >10 µM | HT-22, BV-2 | Low cytotoxicity |
| Anti-inflammatory | Not specified | BV-2 | Reduced NO and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
